molecular formula C9H6BrN B118868 7-Bromoisoquinoline CAS No. 58794-09-5

7-Bromoisoquinoline

Número de catálogo B118868
Número CAS: 58794-09-5
Peso molecular: 208.05 g/mol
Clave InChI: KABRXLINDSPGDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromoisoquinoline is a synthetic intermediate useful for pharmaceutical synthesis . It is an off-white solid and can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

While specific synthesis methods for 7-Bromoisoquinoline were not found in the search results, it is generally used as a synthetic intermediate in pharmaceutical synthesis .


Molecular Structure Analysis

The molecular formula of 7-Bromoisoquinoline is C9H6BrN . The molecular weight is 208.05 . The SMILES string representation is BrC1=CC2=CN=CC=C2C=C1 .


Physical And Chemical Properties Analysis

7-Bromoisoquinoline is a solid substance . It has a color ranging from white to light yellow . The melting point is between 67-72 °C .

Aplicaciones Científicas De Investigación

1. Antitumor and Cytotoxic Activity

7-Bromoisoquinoline derivatives have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. For instance, 7-Amino-6-bromoisoquinoline-5,8-quinone showed promising activity against human gastric adenocarcinoma, lung, and bladder carcinoma cancer cells, with IC50 values in the 0.21−0.49 μM range, indicating its potential as an antitumor agent (Delgado et al., 2012).

2. Photoremovable Protecting Group for Biological Studies

8-Bromo-7-hydroxyquinoline (BHQ), a derivative of 7-bromoisoquinoline, has been used as a photoremovable protecting group for physiological studies. It can be efficiently photolyzed by classic one-photon and two-photon excitation, enabling the controlled release of bioactive molecules such as neurotransmitters and nucleic acids in cell and tissue culture (Zhu et al., 2006).

3. Antiplasmodial Activity

The structure-activity relationships of 7-substituted 4-aminoquinolines, including 7-bromo derivatives, have been studied for their antiplasmodial activity. Certain derivatives have shown significant activity against both chloroquine-susceptible and -resistant Plasmodium falciparum, the parasite responsible for malaria (De et al., 1998).

4. Synthesis of Halogenated Noscapine Analogs for Cancer Research

Halogenated noscapine analogs, including bromo-analogs, have been synthesized for cancer research. These analogs display higher tubulin-binding activity than noscapine and have shown efficacy in inhibiting the proliferation of human cancer cells. The bromo-analog, in particular, has demonstrated notable potency in this regard (Aneja et al., 2006).

5. Synthesis of Other Pharmacologically Active Compounds

7-Bromoisoquinoline and its derivatives have been utilized in the synthesis of various pharmacologically active compounds, including those with potential bronchodilator and anti-platelet aggregation activities. These syntheses contribute to the development of new therapeutic agents (Iwasawa & Kiyomoto, 1967), (Xie et al., 2015).

Safety And Hazards

7-Bromoisoquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and to use only in well-ventilated areas .

Direcciones Futuras

7-Bromoisoquinoline is a compound useful in organic synthesis and can be used for the preparation of various analogs via coupling reactions . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . Its future directions are likely to be influenced by advancements in these research areas.

Propiedades

IUPAC Name

7-bromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABRXLINDSPGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482729
Record name 7-Bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoisoquinoline

CAS RN

58794-09-5
Record name 7-Bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 7-bromo-1-chloroisoquinoline (2.50 g, 10.3 mmol) and activated zinc (1.40 g, 21.65 mmol) in acetic acid (20 mL) was heated at reflux for 2 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The resulting residue was partitioned between ethyl acetate and water. The organic layer was washed with saturated sodium chloride, dried (sodium sulfate), filtered, and concentrated under reduced pressure to provide 7-bromoisoquinoline (1.86 g): ESI MS m/z 208 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromoisoquinoline
Reactant of Route 2
7-Bromoisoquinoline
Reactant of Route 3
7-Bromoisoquinoline
Reactant of Route 4
7-Bromoisoquinoline
Reactant of Route 5
7-Bromoisoquinoline
Reactant of Route 6
7-Bromoisoquinoline

Citations

For This Compound
43
Citations
FT Tyson - Journal of the American Chemical Society, 1939 - ACS Publications
… A mixture of bromoisoquinolines actually is obtained from w-bromobenzaldehyde, as proved by the separation of derivatives of the 5- and 7-bromoisoquinoline, by fractional crystal…
Number of citations: 31 pubs.acs.org
AR Park, EK Yum - Bulletin of the Korean Chemical Society, 2018 - Wiley Online Library
… The aryl-coupling reactions using 1-substituted 4- or 7-bromoisoquinoline and arylboronic … (2d–f) instead of 1-substituted 7-bromoisoquinoline (2a–c) with the same arylboronic acid …
Number of citations: 7 onlinelibrary.wiley.com
B Czako, L Kürti, A Mammoto… - Journal of the …, 2009 - ACS Publications
… 7-bromoisoquinoline (19) with n-BuLi and tributyltin chloride (Scheme 2). 7-Bromoisoquinoline … ) affording a 1.5:1 mixture of 7-bromoisoquinoline and 5-bromoisoquinoline. Fortunately, …
Number of citations: 70 pubs.acs.org
G Bringmann, C Guenther - Synlett, 1999 - thieme-connect.com
… The 7-bromoisoquinoline 8 is an important new building block for the planned synthesis of other (eg 7,1’-, 7,3’-, or 7,8’-coupled)2 naphthylisoquinoline target molecules. …
Number of citations: 15 www.thieme-connect.com
J Shi, G Manolikakes, CH Yeh… - Journal of the …, 2011 - ACS Publications
… Therefore, a scalable and practical synthesis of 7-bromoisoquinoline was developed… 7-bromoisoquinoline (104) in 63% yield over two steps. Lastly, stannylation of 7-bromoisoquinoline (…
Number of citations: 128 pubs.acs.org
JBM Rewinkel, H Lucas, MJ Smit, ABJ Noach… - Bioorganic & medicinal …, 1999 - Elsevier
… The starting material 7-bromoisoquinoline was synthesised from 3-bromobenzaldehyde. According to literature 7-bromoisoquinoline should be the major product. 6 However, we …
Number of citations: 25 www.sciencedirect.com
DJ Hennessy, LR Cerecedo - Journal of the American Chemical …, 1939 - ACS Publications
… A mixture of bromoisoquinolines actually is obtained from w-bromobenzaldehyde, as proved by the separation of derivatives of the 5- and 7-bromoisoquinoline, by fractional crystal…
Number of citations: 309 pubs.acs.org
T Choshi, T Kumemura, J Nobuhiro, S Hibino - Tetrahedron Letters, 2008 - Elsevier
… (4) could be derived from the known 6-deoxybostrycoidin (3), which can be obtained by a regioselective Diels–Alder reaction of an oxygenated diene 5 18 with a 7-bromoisoquinoline-5,…
Number of citations: 30 www.sciencedirect.com
ED Emmons, JA Guicheteau, AW Fountain… - Physical Chemistry …, 2020 - pubs.rsc.org
The effect of substituents on the surface adsorption equilibria of thiophenols and isoquinolines on gold substrates was studied using surface-enhanced Raman spectroscopy (SERS) in …
Number of citations: 9 pubs.rsc.org
MSC Pedras, A Abdoli, VK Sarma-Mamillapalle - Molecules, 2017 - mdpi.com
… Compound 9c was synthesized starting from 7-bromoisoquinoline (14c, 100 mg, 0.48 mmol) in 24% yield over two steps (35 mg, 0.12 mmol), obtained as an off-white powder mp 110–…
Number of citations: 16 www.mdpi.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.